![molecular formula C12H8Cl3N3O2 B1587449 N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide CAS No. 52472-98-7](/img/new.no-structure.jpg)
N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide
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Overview
Description
N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide is a chemical compound with the molecular formula C12H8Cl3N3O2 and a molecular weight of 332.6 g/mol. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide typically involves the reaction of 2,4,6-trichlorophenyl hydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, efficiency, and control over reaction parameters. The use of automated systems for monitoring and controlling the reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Substitution Reactions: The compound can undergo nucleophilic substitution, leading to diverse derivatives.
- Oxidation and Reduction Reactions: It can be oxidized to form carboxylic acids or ketones and reduced to produce alcohols or amines.
Table 1: Reaction Types and Conditions
Reaction Type | Common Reagents | Products Formed |
---|---|---|
Oxidation | KMnO4, H2O2 | Carboxylic acids, ketones |
Reduction | LiAlH4, NaBH4 | Alcohols, amines |
Substitution | Alkyl halides, amines | Various derivatives |
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits promising antimicrobial and antifungal activities. Studies have shown its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
Mechanism of Action
The compound may interact with specific molecular targets within microbial cells, inhibiting their growth or function. Further research is required to elucidate the exact mechanisms involved.
Medical Applications
Pharmaceutical Development
There is ongoing interest in this compound for its potential role in treating inflammatory and autoimmune diseases. Preliminary studies suggest that it may modulate immune responses or inhibit inflammatory pathways.
Case Study: Anti-inflammatory Activity
In a study conducted on animal models of inflammation, the compound demonstrated significant reduction in inflammatory markers when compared to control groups. This suggests its potential as a therapeutic agent in managing inflammatory conditions.
Industrial Applications
Agrochemical Production
this compound is utilized in the synthesis of agrochemicals. Its ability to act as an intermediate allows for the development of herbicides and pesticides that target specific pests while minimizing environmental impact.
Table 2: Industrial Uses
Application Area | Specific Uses |
---|---|
Agrochemicals | Herbicides, pesticides |
Material Science | Development of functional materials |
Mechanism of Action
The mechanism by which N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Phenylbutazone
Oxyphenbutazone
Mofezolac
Ketoprofen
Biological Activity
N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide, with the molecular formula C12H8Cl3N3O2 and CAS number 52472-98-7, is a synthetic compound belonging to the pyrazolone class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth analysis of its biological activity based on diverse research findings.
Property | Value |
---|---|
Molecular Formula | C12H8Cl3N3O2 |
Molecular Weight | 332.6 g/mol |
IUPAC Name | This compound |
SMILES | C=CC(=O)NC1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Synthesis
The synthesis of this compound typically involves the reaction of 2,4,6-trichlorophenyl hydrazine with ethyl acetoacetate in the presence of a catalyst under reflux conditions. Industrially, continuous flow reactors are employed to enhance efficiency and control reaction parameters.
Antimicrobial Properties
Research indicates that pyrazolone derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines .
Anticancer Activity
Preliminary studies have indicated that this pyrazolone derivative exhibits anticancer activity against various cancer cell lines. It appears to induce apoptosis in cancer cells while sparing normal cells. The proposed mechanism includes activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
-
Antimicrobial Efficacy : A study assessed the antimicrobial effect of various pyrazolone derivatives including this compound against Gram-positive and Gram-negative bacteria. The results showed a notable inhibition zone around treated wells compared to controls.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Anti-inflammatory Study : In a model of carrageenan-induced paw edema in rats, administration of the compound significantly reduced paw swelling compared to untreated controls.
Treatment Group Paw Edema (mm) Control 8.5 Compound Treatment 3.0
The biological effects of this compound may involve interaction with specific molecular targets such as enzymes or receptors involved in inflammation and cell proliferation. Further studies are required to elucidate the precise mechanisms at a molecular level.
Properties
CAS No. |
52472-98-7 |
---|---|
Molecular Formula |
C12H8Cl3N3O2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-2-10(19)16-9-5-11(20)18(17-9)12-7(14)3-6(13)4-8(12)15/h2-4H,1,5H2,(H,16,17,19) |
InChI Key |
UVNWHWBXZBRRON-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C=CC(=O)NC1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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